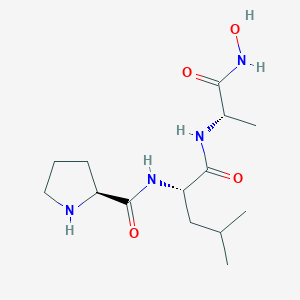

Prolyl-leucyl-alanine hydroxamic acid

説明

特性

CAS番号 |

123984-21-4 |

|---|---|

分子式 |

C14H26N4O4 |

分子量 |

314.38 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |

InChIキー |

KFQHRZGPMZPMPQ-DCAQKATOSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |

異性体SMILES |

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |

正規SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |

他のCAS番号 |

123984-21-4 |

配列 |

PLA |

同義語 |

Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Hydroxamic acids exhibit diverse biological activities depending on their structural motifs. Below is a detailed comparison of PLA-HA with analogous compounds:

Structural and Functional Comparison

Key Differences and Implications

Structural Backbone: PLA-HA’s tripeptide sequence contrasts with SAHA’s aliphatic chain and TSA’s cyclic structure. This difference likely impacts target specificity; peptide-based hydroxamates (e.g., PLA-HA) may favor PDF or MMP inhibition over HDACs, which prefer bulkier hydrophobic groups .

Biological Activity: Anticancer Potential: SAHA and TSA are established HDAC inhibitors with nanomolar to micromolar potency, while PLA-HA’s activity in this context remains unverified. SAHA reduces tumor volume by 97% in prostate xenografts at 50 mg/kg/day . Neuroprotection: TSA and batimastat show anti-amyloid aggregation and antioxidant effects, but PLA-HA’s peptide structure could offer improved blood-brain barrier penetration for neurodegenerative applications . Antibacterial Activity: Peptide hydroxamates like PLA-HA are hypothesized to inhibit bacterial PDFs, though notes weak standalone antibacterial activity in similar compounds. Synergy with antibiotics (e.g., rifampicin) is observed in oxadiazole-hydroxamate hybrids .

Mechanistic Insights :

- Metal Chelation : PLA-HA’s hydroxamic acid group binds transition metals (e.g., Zn²⁺, Fe³⁺), a trait critical for inhibiting zinc-dependent enzymes like HDACs and PDFs. However, its tripeptide backbone may limit chelation efficiency compared to smaller hydroxamates (e.g., SAHA) .

- Enzyme Selectivity : SAHA and TSA broadly inhibit HDACs, whereas batimastat targets MMPs. PLA-HA’s selectivity profile is undefined but could be optimized via side-chain modifications .

Q & A

Q. How does the peptide backbone of this compound influence its biological activity compared to other hydroxamate-based inhibitors?

- Methodology : The proline-leucine-alanine sequence enhances cell permeability via amphipathic character. Comparative HDAC inhibition assays (IC₅₀ measurements) and circular dichroism (CD) spectroscopy reveal backbone-dependent conformational stability. Replace with D-amino acids to assess stereochemical effects .

Q. What experimental strategies differentiate between hydroxamic acid’s direct enzyme inhibition and epigenetic modulation in cancer models?

Q. What evidence supports the dual role of hydroxamic acids as both metal chelators and protease inhibitors in biochemical systems?

Q. How do molecular dynamics simulations enhance understanding of hydroxamic acid-protein interactions compared to crystallographic data alone?

Q. What are the recommended controls for verifying hydroxamic acid specificity in enzyme inhibition assays?

Q. How should researchers adjust experimental protocols when scaling hydroxamic acid synthesis from milligram to gram quantities?

- Methodology : Optimize SPPS cycles for reduced coupling times (e.g., microwave-assisted synthesis). Replace resin swelling solvents (e.g., DMF → NMP) for larger reactors. Implement inline FTIR for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。